molecular formula C21H15BrN4O4 B214199 N-(2-(1,3-benzodioxol-5-yl)-6-bromo-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide

N-(2-(1,3-benzodioxol-5-yl)-6-bromo-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide

Número de catálogo B214199
Peso molecular: 467.3 g/mol
Clave InChI: UGLIMKWMXVCHAO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(2-(1,3-benzodioxol-5-yl)-6-bromo-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide, also known as BDB-108, is a novel small molecule that has shown promising results in scientific research. This compound has gained attention due to its potential use as a therapeutic agent for various diseases.

Mecanismo De Acción

The mechanism of action of N-(2-(1,3-benzodioxol-5-yl)-6-bromo-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide is not fully understood. However, it has been reported to inhibit the activity of AKT by binding to its pleckstrin homology (PH) domain. The PH domain of AKT plays a crucial role in its activation by binding to phosphatidylinositol-3,4,5-trisphosphate (PIP3), which is produced by phosphatidylinositol 3-kinase (PI3K). N-(2-(1,3-benzodioxol-5-yl)-6-bromo-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide competes with PIP3 for binding to the PH domain of AKT, thereby inhibiting its activation and downstream signaling.
Biochemical and Physiological Effects:
N-(2-(1,3-benzodioxol-5-yl)-6-bromo-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are key enzymes involved in the apoptotic pathway. Moreover, it has been reported to inhibit the expression of various anti-apoptotic proteins, including Bcl-2 and Bcl-xl. N-(2-(1,3-benzodioxol-5-yl)-6-bromo-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide has also been shown to inhibit the production of pro-inflammatory cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(2-(1,3-benzodioxol-5-yl)-6-bromo-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide has several advantages for lab experiments. It is a synthetic compound that can be easily prepared in large quantities. Moreover, it has shown promising results in various scientific research studies, indicating its potential use as a therapeutic agent. However, there are also limitations to its use in lab experiments. N-(2-(1,3-benzodioxol-5-yl)-6-bromo-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide is a relatively new compound, and its mechanism of action is not fully understood. Moreover, its potential side effects and toxicity have not been fully evaluated.

Direcciones Futuras

There are several future directions for the scientific research of N-(2-(1,3-benzodioxol-5-yl)-6-bromo-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide. One potential direction is to evaluate its efficacy in animal models of cancer and other diseases. Moreover, further studies are needed to elucidate its mechanism of action and potential side effects. Additionally, the development of more potent derivatives of N-(2-(1,3-benzodioxol-5-yl)-6-bromo-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide may lead to the discovery of new therapeutic agents for the treatment of various diseases.

Métodos De Síntesis

N-(2-(1,3-benzodioxol-5-yl)-6-bromo-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide is a synthetic compound that can be prepared using various methods. One of the most common methods is the reaction of 6-bromo-4-chloro-1,4-dihydroquinazoline with 2-(1,3-benzodioxol-5-yl)acetic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst. The resulting product is then reacted with isonicotinic acid hydrazide to obtain N-(2-(1,3-benzodioxol-5-yl)-6-bromo-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide.

Aplicaciones Científicas De Investigación

N-(2-(1,3-benzodioxol-5-yl)-6-bromo-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide has shown potential in scientific research for its various pharmacological activities. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-tuberculosis activities. N-(2-(1,3-benzodioxol-5-yl)-6-bromo-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide has also been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. Moreover, it has been reported to inhibit the activity of protein kinase B (AKT), which plays a crucial role in the survival and proliferation of cancer cells.

Propiedades

Nombre del producto

N-(2-(1,3-benzodioxol-5-yl)-6-bromo-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide

Fórmula molecular

C21H15BrN4O4

Peso molecular

467.3 g/mol

Nombre IUPAC

N-[2-(1,3-benzodioxol-5-yl)-6-bromo-4-oxo-1,2-dihydroquinazolin-3-yl]pyridine-4-carboxamide

InChI

InChI=1S/C21H15BrN4O4/c22-14-2-3-16-15(10-14)21(28)26(25-20(27)12-5-7-23-8-6-12)19(24-16)13-1-4-17-18(9-13)30-11-29-17/h1-10,19,24H,11H2,(H,25,27)

Clave InChI

UGLIMKWMXVCHAO-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)C3NC4=C(C=C(C=C4)Br)C(=O)N3NC(=O)C5=CC=NC=C5

SMILES canónico

C1OC2=C(O1)C=C(C=C2)C3NC4=C(C=C(C=C4)Br)C(=O)N3NC(=O)C5=CC=NC=C5

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.